molecular formula C16H26INO2 B6274634 tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate CAS No. 2763758-55-8

tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate

Cat. No.: B6274634
CAS No.: 2763758-55-8
M. Wt: 391.3
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Description

Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate: is a complex organic compound characterized by its bicyclic structure and the presence of an iodine atom. This compound belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles, and is often used in advanced synthetic organic chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the construction of the bicyclo[1.1.1]pentane core One common approach is the functionalization of the bicyclo[11. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and stoichiometry. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: : The compound can be reduced to remove the iodine atom or modify other functional groups.

  • Substitution: : The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Iodine-containing derivatives, such as iodates or iodides.

  • Reduction: : Derivatives with reduced iodine content or modified functional groups.

  • Substitution: : Alkylated or arylated derivatives of the original compound.

Scientific Research Applications

Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used as a probe in biological studies to understand the interactions of iodine-containing compounds with biological systems.

  • Industry: : The compound can be used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the nature of the target and the specific biological context.

Comparison with Similar Compounds

Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate: can be compared with other similar compounds, such as:

  • Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate: : This compound differs in the presence of an amino group instead of an iodine atom.

  • Tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate: : This compound has a formyl group instead of an iodine atom.

  • Tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate: : This compound contains a hydroxymethyl group instead of an iodine atom.

The uniqueness of This compound lies in its iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

2763758-55-8

Molecular Formula

C16H26INO2

Molecular Weight

391.3

Purity

95

Origin of Product

United States

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